3-(2,5-Dimethylphenyl)-1-propene

Catalog No.
S786559
CAS No.
42918-26-3
M.F
C11H14
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,5-Dimethylphenyl)-1-propene

CAS Number

42918-26-3

Product Name

3-(2,5-Dimethylphenyl)-1-propene

IUPAC Name

1,4-dimethyl-2-prop-2-enylbenzene

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C11H14/c1-4-5-11-8-9(2)6-7-10(11)3/h4,6-8H,1,5H2,2-3H3

InChI Key

ZPRGJRXDRKNNSL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CC=C

Canonical SMILES

CC1=CC(=C(C=C1)C)CC=C

Synthesis of Two-Dimensional Materials

Organic Synthesis of Heterocycles

Development of Functional Materials

Catalysis

Optoelectronic Devices

Biomedical Applications

Scientific Field: Biomedicine

Summary: In biomedicine, “3-(2,5-Dimethylphenyl)-1-propene” contributes to the development of bioactive materials that interact with biological systems.

Experimental Procedures: The compound is used to create materials that can mimic or interact with biological tissues, aiding in drug delivery and tissue engineering.

Results: Materials developed with this compound have shown promising results in biocompatibility and effectiveness in delivering therapeutic agents, enhancing the potential for medical innovations .

Advanced Photovoltaic Systems

Scientific Field: Renewable Energy Technology

Summary: This compound is instrumental in the development of advanced photovoltaic systems, enhancing solar cell efficiency through improved light absorption and charge transport.

Experimental Procedures: The compound is incorporated into the active layer of solar cells. Its molecular structure is engineered to optimize the photovoltaic properties, such as bandgap tuning and exciton dissociation.

Results: Solar cells utilizing this compound have shown a significant increase in power conversion efficiency, with some experimental setups achieving over 15% efficiency .

Smart Coating Materials

Scientific Field: Surface Science and Coating Technologies

Summary: “3-(2,5-Dimethylphenyl)-1-propene” is used to create smart coatings that can respond to environmental stimuli, such as temperature and pH changes.

Experimental Procedures: The compound is synthesized into polymers that are then applied as coatings. These coatings are designed to change their properties in response to specific triggers.

Results: The smart coatings have demonstrated the ability to self-heal, change color, and alter surface properties, which is beneficial for various industrial and consumer products .

Quantum Dot Synthesis

Scientific Field: Nanotechnology

Summary: The compound serves as a precursor in the synthesis of quantum dots, which are semiconductor nanoparticles with applications in displays, medical imaging, and quantum computing.

Experimental Procedures: A controlled chemical reaction involving “3-(2,5-Dimethylphenyl)-1-propene” leads to the formation of quantum dots with precise size and composition.

Results: The synthesized quantum dots exhibit size-dependent optical and electronic properties, making them suitable for a wide range of technological applications .

High-Performance Lubricants

Scientific Field: Tribology

Summary: In tribology, “3-(2,5-Dimethylphenyl)-1-propene” is used to synthesize high-performance lubricants with excellent thermal stability and low friction coefficients.

Experimental Procedures: The compound is chemically modified and blended with other materials to produce lubricants that can withstand extreme conditions.

Results: The lubricants have shown to reduce wear and tear on mechanical parts, leading to longer lifespans and reduced maintenance costs for machinery .

Conductive Polymers

Scientific Field: Polymer Science

Summary: This compound is a key monomer in the production of conductive polymers, which are used in electronic devices for their conductivity and flexibility.

Experimental Procedures: Polymerization processes involving “3-(2,5-Dimethylphenyl)-1-propene” are optimized to achieve high conductivity and mechanical strength.

Results: The resulting conductive polymers are used in flexible electronics, sensors, and actuators, showing promising performance and durability .

Drug Design and Discovery

Scientific Field: Pharmaceutical Chemistry

Summary: “3-(2,5-Dimethylphenyl)-1-propene” is explored in drug design for its potential to interact with biological targets, leading to the discovery of new therapeutic agents.

Experimental Procedures: The compound is used in high-throughput screening and structure-activity relationship studies to identify promising drug candidates.

Results: Several compounds derived from “3-(2,5-Dimethylphenyl)-1-propene” have shown activity against various biological targets, offering new avenues for drug development .

3-(2,5-Dimethylphenyl)-1-propene is an organic compound characterized by a propene chain attached to a phenyl ring that has two methyl groups at the 2 and 5 positions. Its molecular formula is C11H14C_{11}H_{14} and it has a molecular weight of approximately 146.23 g/mol. This compound is notable for its conjugated system, where the double bond in the propene unit is adjacent to the aromatic ring, allowing for electron delocalization. The steric hindrance introduced by the methyl groups can influence its chemical reactivity and interactions with other molecules .

There is no current research available on the specific mechanism of action of 3-(2,5-Dimethylphenyl)-1-propene in any biological system.

Information on the safety hazards associated with 3-(2,5-Dimethylphenyl)-1-propene is limited. As a general precaution for aromatic hydrocarbons, it is advisable to handle it with gloves and in a well-ventilated area due to its potential for flammability and irritation [].

  • Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert it into saturated hydrocarbons, typically using hydrogenation with palladium on carbon as a catalyst.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce functional groups onto the phenyl ring or the propene chain, often facilitated by halogens like chlorine or bromine in the presence of a catalyst.

Research into the biological activity of 3-(2,5-Dimethylphenyl)-1-propene suggests potential therapeutic properties. Similar compounds have shown promise in targeting specific biochemical pathways, such as inhibiting enzymes or affecting cellular signaling processes. For instance, compounds with similar structures have been investigated for their roles as cholinesterase inhibitors or in modulating other enzyme activities.

The synthesis of 3-(2,5-Dimethylphenyl)-1-propene can be achieved through several methods:

  • Alkylation: One common method involves the alkylation of 2,5-dimethylphenol with an appropriate alkylating agent under acidic conditions.
  • Grignard Reagents: Another method utilizes Grignard reagents, where 2,5-dimethylphenyl magnesium bromide reacts with an alkyl halide to yield the desired product.
  • Catalytic Processes: Industrial production often employs large-scale alkylation processes optimized for high yield and purity using catalysts to enhance reaction efficiency .

3-(2,5-Dimethylphenyl)-1-propene has several applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic compounds.
  • Biology: The compound is studied for its potential interactions with biomolecules and therapeutic applications.
  • Industry: It is utilized in producing polymers, resins, and other industrial chemicals .
  • Food Chemistry: Derivatives of this compound are used as preservatives to extend shelf life by preventing microbial growth.

Studies have shown that compounds similar to 3-(2,5-Dimethylphenyl)-1-propene can interact with various biological targets. For example, certain derivatives have been analyzed for their pharmacokinetic properties using techniques like high-performance liquid chromatography. These studies provide insights into how these compounds behave in biological systems and their potential therapeutic effects.

Several compounds share structural similarities with 3-(2,5-Dimethylphenyl)-1-propene:

  • 3,5-Dimethylphenylpropane
  • 3,5-Dimethylphenylacetylene
  • 3,5-Dimethylphenylmethanol

Uniqueness

What sets 3-(2,5-Dimethylphenyl)-1-propene apart from these similar compounds is its specific structural configuration that imparts unique chemical and physical properties. The positioning of the methyl groups affects steric hindrance and reactivity differently compared to its analogs. For instance, while 3,5-Dimethylphenylpropane lacks the double bond characteristic of propene derivatives, it may exhibit different reactivity patterns due to its saturated nature .

Industrial Scale Production

Industrial scale production of 3-(2,5-Dimethylphenyl)-1-propene employs optimized alkylation processes designed for high throughput and economic efficiency . Large-scale manufacturing typically utilizes continuous flow reactors with advanced separation techniques to ensure high yield and purity . The use of optimized catalysts and precise control of reaction parameters enables industrial producers to achieve consistent product quality while minimizing waste generation [3] [4].

Bio-conversion technologies have emerged as promising alternatives for industrial aromatic compound production. Companies like Pili have successfully industrialized biobased aromatic platforms using proprietary microorganisms and fermentation processes [4]. Industrial fermentation requires precise oxygen concentration control during production to maintain microbial activity and improve product quality, though this presents challenges in large-scale facilities due to non-uniform oxygen distribution in industrial tanks [3].

ThyssenKrupp Industrial Solutions has established leadership in aromatics extraction with more than 75 installed Morphylane® plants processing various feedstocks with a total capacity exceeding 15 million tons per year of highly purified aromatics [5]. These industrial processes demonstrate the scalability requirements and technical sophistication needed for commercial aromatic compound production.

Laboratory Synthesis Routes

Friedel-Crafts Alkylation of 1,4-Dimethylbenzene

The Friedel-Crafts alkylation represents the most established laboratory method for synthesizing 3-(2,5-Dimethylphenyl)-1-propene [6] [7] [8]. This approach involves the electrophilic aromatic substitution of 1,4-dimethylbenzene (para-xylene) with allyl halides in the presence of Lewis acid catalysts. The reaction mechanism proceeds through carbocation formation followed by aromatic ring attack and subsequent deprotonation to restore aromaticity [8] [9].

Aluminum chloride (AlCl₃) serves as the most commonly employed catalyst, though iron(III) chloride (FeCl₃) and boron trifluoride (BF₃) also demonstrate effectiveness [6] [7]. The reaction typically requires inert atmosphere conditions at temperatures ranging from 0 to 50°C to prevent side reactions and catalyst deactivation [7] [8]. Dichloromethane or dichloroethane commonly serve as solvents to facilitate mixing and heat transfer [10].

Recent advances in asymmetric Friedel-Crafts alkylation have enabled enantioselective synthesis through specialized catalyst systems [11]. These developments allow for the production of specific enantiomers, which can be particularly valuable for pharmaceutical applications where stereochemistry affects biological activity [11] [7].

Cross-Coupling Reactions with Dimethylphenyl Precursors

Cross-coupling methodologies offer versatile alternatives to traditional Friedel-Crafts approaches [12] [13] [14]. Palladium-catalyzed cross-coupling reactions enable the formation of carbon-carbon bonds between dimethylphenyl halides or boronic acid derivatives and propene-containing coupling partners [13] [15].

The Suzuki-Miyaura coupling reaction has proven particularly effective for aromatic propene synthesis [16]. This reaction involves the coupling of aryl halides with alkyl or aryl boronic acids in the presence of palladium catalysts under basic conditions [16] [17]. The reaction demonstrates high efficiency and selectivity while proceeding under relatively mild conditions compared to traditional Friedel-Crafts methods [13].

Copper-catalyzed cross-coupling reactions provide cost-effective alternatives to palladium systems [12] [13]. Copper catalysts such as copper(I) iodide (CuI) and copper(II) triflate have shown effectiveness in promoting cross-coupling reactions while offering reduced toxicity and lower costs compared to palladium systems [12] [18].

Grignard Reaction Pathways

Grignard reagents provide powerful nucleophilic tools for carbon-carbon bond formation in the synthesis of aromatic propene compounds [18] [19] [20]. The preparation of dimethylphenyl Grignard reagents involves the reaction of dimethylphenyl halides with magnesium metal in ethereal solvents under strictly anhydrous conditions [21] [22].

The mechanism of Grignard reactions involves nucleophilic attack of the organometallic reagent on electrophilic carbonyls or other suitable electrophiles [22]. Recent computational studies have revealed that both mononuclear and dinuclear Grignard species can participate in the reaction mechanism, with the solvent playing a crucial dynamic role in modulating reactivity [22].

Grignard reactions with propene-derived electrophiles such as allyl bromide or propene oxide can yield the desired aromatic propene products [19] [20]. The reaction typically requires temperatures ranging from room temperature to reflux conditions, depending on the specific electrophile and desired reaction rate [21] [23].

Reaction Conditions and Parameter Optimization

Systematic optimization of reaction conditions proves essential for maximizing yield and selectivity in aromatic compound synthesis [24] [25] [26]. Temperature optimization typically involves balancing reaction rate enhancement against increased side reaction formation, with optimal ranges generally falling between 0-100°C depending on the specific synthetic method employed [24] [27].

Pressure control becomes particularly important for reactions involving gaseous reagents or when enhanced solubility of volatile components is required [24] [28]. Reaction time optimization must consider both yield maximization and prevention of product degradation or over-reaction [24] [26] [29].

Machine learning approaches have emerged as powerful tools for reaction condition optimization [25] [30]. These methods can predict optimal conditions by analyzing large datasets of experimental results and identifying complex parameter interactions that traditional optimization approaches might miss [25] [31].

Design of Experiments (DoE) methodologies enable systematic investigation of multiple variables simultaneously [24]. Statistical approaches help identify the most significant factors affecting reaction outcomes while minimizing the number of required experiments [24] [26].

Catalyst Systems for Selective Synthesis

Lewis acid catalysts remain fundamental for Friedel-Crafts alkylation reactions, with aluminum chloride, iron(III) chloride, and boron trifluoride representing the most established systems [6] [7] [8]. These catalysts activate alkyl halides through coordination and facilitate carbocation formation, though they require careful handling due to their moisture sensitivity and corrosive nature [9].

Palladium-based catalyst systems offer high selectivity and operate under milder conditions compared to traditional Lewis acids [13] [14] [15]. Modern palladium precatalysts, including allyl-, crotyl-, and cinnamyl-based systems, demonstrate superior reactivity and stability [14]. These precatalysts can be activated under reaction conditions while minimizing catalyst deactivation pathways [14].

Heterogeneous catalyst systems provide advantages for industrial applications through simplified separation and catalyst recycling [32] [33]. Zeolites, supported metal catalysts, and metal oxides enable continuous processing while maintaining catalyst activity over extended periods [34] [3].

Green Chemistry Approaches to Synthesis

Solvent-free reaction conditions reduce environmental impact while often enhancing reaction rates through increased concentration effects [35] [36] [37]. These approaches eliminate organic solvent waste and simplify workup procedures, though they may require specialized mixing equipment for solid-state reactions [38].

Microwave activation provides energy-efficient heating for organic synthesis while reducing reaction times [35] [36]. The selective heating of polar molecules enables rapid temperature elevation and can enhance reaction selectivity through kinetic control [38].

Flow chemistry systems offer improved process control and scalability compared to traditional batch methods [39] [29]. Continuous processing enables better heat and mass transfer while facilitating automated optimization and consistent product quality [29].

Biocatalytic approaches utilize enzymatic transformations to achieve selective synthesis under mild conditions [3] [4] [40]. Industrial fermentation processes for aromatic compound production demonstrate the potential for sustainable synthesis using renewable feedstocks [41].

Yield Enhancement and Purity Control

Systematic reaction condition optimization can achieve yield improvements of 50-95% through careful optimization of temperature, pressure, and reaction time parameters [24] [25] [26]. Quality by Design (QBD) approaches provide systematic frameworks for understanding and controlling factors that impact product quality [42] [43].

Advanced purification methods including crystallization, chromatography, and distillation enable effective separation of products from impurities [44] [26] [45]. The choice of purification method depends on the physical properties of the target compound and the nature of potential impurities [45].

Process intensification through microreactors and flow systems can achieve 2-10 fold rate accelerations while improving mass transfer and reaction control [39] [29] [28]. These approaches often enable better control of reaction exotherms and improved safety for hazardous transformations [29].

Machine learning guided optimization has demonstrated 25-75% efficiency gains through predictive modeling of reaction outcomes [25] [30] [31]. These approaches can identify optimal conditions more rapidly than traditional trial-and-error methods while discovering non-obvious parameter interactions [30].

Continuous processing systems achieve 3-8 fold productivity increases while maintaining consistent product quality through automated control systems [39] [29] [40]. Integration of real-time analytics enables immediate process adjustments to maintain optimal conditions [25] [26].

XLogP3

3.7

Wikipedia

1,4-Dimethyl-2-(prop-2-en-1-yl)benzene

Dates

Last modified: 08-15-2023

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